molecular formula C6H5BrClNO B1380576 2-Amino-5-bromo-3-chlorophenol CAS No. 1426320-93-5

2-Amino-5-bromo-3-chlorophenol

Cat. No. B1380576
CAS RN: 1426320-93-5
M. Wt: 222.47 g/mol
InChI Key: HGZMYFOCTYYGCG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chlorophenol (2-ABPC) is an organic compound that is widely used in scientific research. It is a brominated and chlorinated phenol and is a derivative of phenol. It is a colorless and water-soluble solid that is used in many laboratory experiments. 2-ABPC has a wide range of applications in organic synthesis and biochemistry, and is also used as a reagent in various chemical reactions.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Palladium-Catalyzed Amination : 2-Amino-5-bromo-3-chlorophenol can be involved in palladium-catalyzed amination reactions, as shown in the synthesis of 5-amino-2-chloropyridine products (Ji, Li, & Bunnelle, 2003).

  • Suzuki Cross-Coupling Reaction : It can also serve as a substrate in Suzuki cross-coupling reactions to produce various derivatives, providing insights into their electronic properties and potential applications in non-linear optics (Nazeer et al., 2020).

Spectroscopy and Analysis

  • Spectrophotometric Detection : In spectroscopy, this compound has been used in the sensitive and selective spectrophotometric detection of chlorophenols, demonstrating its utility in environmental monitoring and analysis (Mukdasai et al., 2016).

Material Science and Engineering

  • Molecular Structure Analysis : The molecular structure and electronic properties of related compounds have been studied for potential applications in material science, such as in the development of new chemical entities (Kerru et al., 2019).

  • Corrosion Inhibition : Derivatives of this compound have been examined for their potential in corrosion inhibition of metals, which is crucial in material preservation and engineering (Kaya et al., 2016).

Pharmaceutical Applications

  • Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of antimicrobial agents, indicating its significance in pharmaceutical research (Akinboye et al., 2008).

  • Anti-Inflammatory and Analgesic Activities : Related compounds have shown significant anti-inflammatory and analgesic activities in studies, suggesting potential therapeutic applications (Attimarad & Bagavant, 1999).

Mechanism of Action

properties

IUPAC Name

2-amino-5-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZMYFOCTYYGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426320-93-5
Record name 2-amino-5-bromo-3-chlorophenol
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